molecular formula C13H21NO2 B13972928 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-44-6

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13972928
CAS No.: 203662-44-6
M. Wt: 223.31 g/mol
InChI Key: MBPPKPDKXDYTTC-UHFFFAOYSA-N
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Description

2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically require specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound.

Scientific Research Applications

2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The spirocyclic structure may allow for unique binding interactions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylene group in 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester provides unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

203662-44-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 2-methylidene-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

MBPPKPDKXDYTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2

Origin of Product

United States

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